molecular formula C13H20N2O B15355948 1-(2-Methoxyphenyl)-2,2-dimethylpiperazine

1-(2-Methoxyphenyl)-2,2-dimethylpiperazine

Cat. No.: B15355948
M. Wt: 220.31 g/mol
InChI Key: WTYVHNJQCFTTES-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-2,2-dimethylpiperazine is an organic compound that belongs to the class of piperazines. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a piperazine ring substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methoxyphenyl)-2,2-dimethylpiperazine can be synthesized through several synthetic routes. One common method involves the reaction of 2-methoxyaniline with 2,2-dimethylpiperazine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as acetonitrile or ethanol. The process involves the formation of an intermediate, which is then cyclized to form the final product.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-2,2-dimethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different piperazine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-hydroxyphenyl derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-(2-Methoxyphenyl)-2,2-dimethylpiperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-2,2-dimethylpiperazine involves its interaction with various molecular targets. The methoxy group and the piperazine ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Lacks the dimethyl substitution on the piperazine ring.

    1-(2-Hydroxyphenyl)-2,2-dimethylpiperazine: Similar structure but with a hydroxy group instead of a methoxy group.

    1-(2-Methoxyphenyl)-4-methylpiperazine: Contains a single methyl group on the piperazine ring.

Uniqueness

1-(2-Methoxyphenyl)-2,2-dimethylpiperazine is unique due to the presence of both the methoxy group and the dimethyl substitution on the piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-(2-methoxyphenyl)-2,2-dimethylpiperazine

InChI

InChI=1S/C13H20N2O/c1-13(2)10-14-8-9-15(13)11-6-4-5-7-12(11)16-3/h4-7,14H,8-10H2,1-3H3

InChI Key

WTYVHNJQCFTTES-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCN1C2=CC=CC=C2OC)C

Origin of Product

United States

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